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molecular formula C11H9NO6 B2403979 methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate CAS No. 1104461-74-6

methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate

Cat. No. B2403979
M. Wt: 251.194
InChI Key: LQMGFOZCJPSYBM-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07517996B2

Procedure details

N-Chlorosuccinimide (9.87 g, 73.4 mmol) and pyridine (175 mg, 2.2 mmol) were dissolved in chloroform (100 ml), 4-methylbenzaldehyde oxime (10 g, 73.4 mmol) was added, and the mixture was stirred until it became clear. A solution of 2-methoxycarbonylvinyl 4-nitrobenzoate (9.22 g, 36.7 mmol) and triethylamine (12.9 g, 128 mmol) in chloroform (180 ml) was slowly added dropwise at 0° C. over 2 hours, and the mixture was stirred overnight at room temperature. Saturated aqueous sodium hydrogencarbonate solution was added, and the mixture was extracted with dichloromethane. The extract was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography (hexane:ethyl acetate=5:95) to give the title compound (1.56 g, 7.19 mmol, 19.6%).
Quantity
9.87 g
Type
reactant
Reaction Step One
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
9.22 g
Type
reactant
Reaction Step Three
Quantity
12.9 g
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
19.6%

Identifiers

REACTION_CXSMILES
ClN1C(=O)CCC1=O.N1C=CC=CC=1.[CH3:15][C:16]1[CH:24]=[CH:23][C:19]([CH:20]=[N:21][OH:22])=[CH:18][CH:17]=1.[N+](C1C=C[C:31]([C:32]([O:34][CH:35]=CC(OC)=O)=[O:33])=[CH:30]C=1)([O-])=O.C(N(CC)CC)C.C(=O)([O-])O.[Na+]>C(Cl)(Cl)Cl>[C:16]1([CH3:15])[CH:24]=[CH:23][C:19]([C:20]2[C:31]([C:32]([O:34][CH3:35])=[O:33])=[CH:30][O:22][N:21]=2)=[CH:18][CH:17]=1 |f:5.6|

Inputs

Step One
Name
Quantity
9.87 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
175 mg
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CC1=CC=C(C=NO)C=C1
Step Three
Name
Quantity
9.22 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)OC=CC(=O)OC)C=C1
Name
Quantity
12.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
180 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred until it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (hexane:ethyl acetate=5:95)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C1=NOC=C1C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.19 mmol
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 19.6%
YIELD: CALCULATEDPERCENTYIELD 19.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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